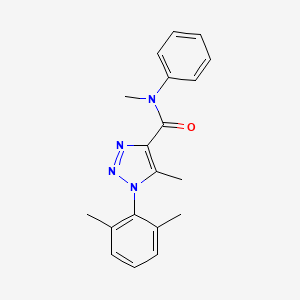

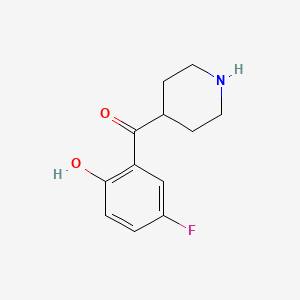

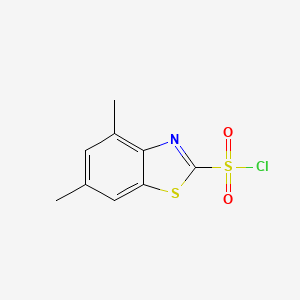

(4,6,8-Trimethyl-quinolin-2-yl)-hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6,8-Trimethyl-quinolin-2-yl)-hydrazine, also known as TMQH, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural and Molecular Studies

- Structural Characterization of Ribonucleotide Reductase Inhibitors : Tamasi et al. (2005) conducted structural studies on hydrazone derivatives, highlighting their potential in ribonucleotide reductase inhibition, a pathway relevant to anticancer and anti-inflammatory activities. The analysis through X-ray diffraction and molecular modeling provided insights into their binding mechanisms and spectral properties, underscoring the significance of structural studies in understanding and enhancing biological activities (Tamasi, L. Chiasserini, L. Savini, A. Sega, R. Cini, 2005).

Antitumor and Antimicrobial Activities

- Antitumor and Antimicrobial Potentials : Research by Abu‐Hashem and Aly (2012) on pyrazole, triazole, and thiazolidine-pyrimido quinoline derivatives uncovered their potent antitumor activity. This study emphasizes the role of quinoline derivatives in developing new therapeutic agents against cancer (Abu‐Hashem, A. Aly, 2012). Additionally, Katariya et al. (2019) demonstrated that quinoline hydrazone analogues exhibit significant anti-proliferative activity against cancer cell lines, suggesting their promise as anticancer agents. These findings highlight the therapeutic potential of quinoline-based compounds in oncology research (Katariya, S. Shah, D. Reddy, 2019).

Sensor Applications

- Detection of Hydrazine : A study by Vijay, Nandi, and Samant (2014) on the synthesis of a dihydroquinoline-based merocyanine sensor for hydrazine hydrate demonstrated its application as a selective and sensitive sensor. This work showcases the utility of quinoline derivatives in environmental monitoring and safety, providing a rapid and efficient method for detecting hazardous substances (Vijay, C. Nandi, S. D. Samant, 2014).

Material Science and Chemistry

- Polymer Synthesis and Stability : Ghaemy and Bazzar (2010) explored the synthesis of soluble and thermally stable polyamides from diamine containing (quinolin-8-yloxy) aniline pendant groups. This research highlights the application of quinoline derivatives in creating advanced materials with desirable properties such as high thermal stability and solubility in various solvents (Ghaemy, Massoom Bazzar, 2010).

properties

IUPAC Name |

(4,6,8-trimethylquinolin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-9(3)12-10(5-7)8(2)6-11(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQHWTFBYYYFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)NN)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)

![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)